molecular formula C12H16F3N3O B279729 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide

Cat. No.: B279729
M. Wt: 275.27 g/mol
InChI Key: YVLASWAYNXALBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide, also known as CP-945,598 or CB1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide acts as a competitive antagonist of the CB1 receptor, which prevents the binding of endocannabinoids and exogenous cannabinoids to the receptor. This leads to a decrease in the activity of the CB1 receptor, resulting in a reduction in appetite, food intake, and body weight.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes, including glucose metabolism, insulin sensitivity, and lipid metabolism. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide in lab experiments is its specificity towards the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, one limitation is that it may not be suitable for long-term studies due to its potential toxicity.

Future Directions

There are several future directions for the use of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide in scientific research, including its potential use in the treatment of liver disease, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound has shown significant potential as a therapeutic agent for various medical conditions. Its specificity towards the CB1 receptor and its impact on various biochemical and physiological processes make it a promising candidate for future research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with propylamine and acetic anhydride. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various medical conditions, including obesity, diabetes, and drug addiction. It works by selectively blocking the cannabinoid receptor type 1 (CB1), which is responsible for regulating appetite, metabolism, and reward pathways in the brain.

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-propylacetamide

InChI

InChI=1S/C12H16F3N3O/c1-2-5-16-11(19)7-18-9(8-3-4-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19)

InChI Key

YVLASWAYNXALBH-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2

Canonical SMILES

CCCNC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

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